2-Azaspiro[4.5]decane-1,3-dione, 2-(methylphenylamino)-
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Overview
Description
2-Azaspiro[45]decane-1,3-dione, 2-(methylphenylamino)- is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a diazaspirodecane and a phenylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azaspiro[4.5]decane-1,3-dione, 2-(methylphenylamino)- typically involves the reaction of a spirocyclic ketone with an amine. One common method includes the Strecker reaction, where a ketone reacts with sodium cyanide and methylamine hydrochloride in a mixture of dimethyl sulfoxide (DMSO) and water . The reaction conditions often require careful control of temperature and pH to ensure high yields and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Azaspiro[4.5]decane-1,3-dione, 2-(methylphenylamino)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the phenylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-Azaspiro[4.5]decane-1,3-dione, 2-(methylphenylamino)- has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its activity on opioid receptors.
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Material Science: Explored for its potential use in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Azaspiro[4.5]decane-1,3-dione, 2-(methylphenylamino)- involves its interaction with specific molecular targets. For instance, it may act on opioid receptors, modulating their activity and influencing pain perception . The pathways involved include binding to the receptor sites and altering the signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
Gabapentin: A related compound used as an anticonvulsant and analgesic.
1,3-Diazaspiro[4.5]decane-2,4-dione: Another spirocyclic compound with similar structural features.
Uniqueness
2-Azaspiro[4.5]decane-1,3-dione, 2-(methylphenylamino)- is unique due to its specific spirocyclic structure and the presence of a phenylamino group, which imparts distinct chemical and biological properties. Its ability to interact with opioid receptors sets it apart from other similar compounds.
Properties
CAS No. |
61588-95-2 |
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Molecular Formula |
C16H20N2O2 |
Molecular Weight |
272.34 g/mol |
IUPAC Name |
2-(N-methylanilino)-2-azaspiro[4.5]decane-1,3-dione |
InChI |
InChI=1S/C16H20N2O2/c1-17(13-8-4-2-5-9-13)18-14(19)12-16(15(18)20)10-6-3-7-11-16/h2,4-5,8-9H,3,6-7,10-12H2,1H3 |
InChI Key |
BHMWSIKWACONMY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1)N2C(=O)CC3(C2=O)CCCCC3 |
Origin of Product |
United States |
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